6-Chloro-2-fluoropyridine-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoropyridine-3-sulfinic acid is an organic compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 6-Chloro-2-fluoropyridine-3-sulfinic acid typically involves the introduction of chloro and fluoro substituents onto a pyridine ring, followed by the addition of a sulfinic acid group. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.
Sulfinic Acid Addition: Introduction of the sulfinic acid group through sulfonation reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
6-Chloro-2-fluoropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2-fluoropyridine-3-sulfinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoropyridine-3-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can form hydrogen bonds and interact with various enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological activity .
Comparison with Similar Compounds
6-Chloro-2-fluoropyridine-3-sulfinic acid can be compared with other similar compounds, such as:
2-Chloro-3-fluoropyridine-6-carboxylic acid: Another pyridine derivative with different substituents and functional groups.
6-Chloro-2-fluoropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
2-Fluoro-3-chloropyridine: Similar structure but different positioning of the chloro and fluoro groups.
The uniqueness of this compound lies in its combination of chloro, fluoro, and sulfinic acid groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
6-chloro-2-fluoropyridine-3-sulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-2-1-3(11(9)10)5(7)8-4/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVHCLOFWCHOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.